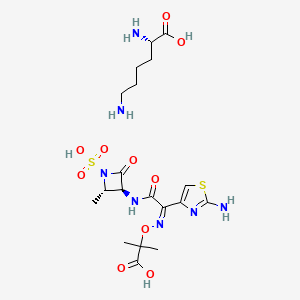

Aztreonam Lysine

Description

Properties

CAS No. |

827611-49-4 |

|---|---|

Molecular Formula |

C19H31N7O10S2 |

Molecular Weight |

581.6 g/mol |

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1 |

InChI Key |

KPPBAEVZLDHCOK-JHBYREIPSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.C(CCN)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aztreonam lysine; Corus 1020; Aztreonam lysinate; Corus1020; Corus-1020; |

Origin of Product |

United States |

Foundational & Exploratory

Aztreonam Lysine for Pseudomonas aeruginosa in Cystic Fibrosis: A Technical Guide

Chronic pulmonary infection with Pseudomonas aeruginosa is a major contributor to morbidity and mortality in individuals with cystic fibrosis (CF).[1][2] The progressive lung damage caused by these persistent infections necessitates targeted antimicrobial strategies. Inhaled antibiotics are a cornerstone of CF management, designed to deliver high concentrations of active drugs directly to the airways, thereby maximizing efficacy while minimizing systemic toxicity.[1][3] Aztreonam (B1666516) lysine (B10760008) for inhalation (brand name Cayston®) is a formulation of the monobactam antibiotic specifically developed for this purpose and was approved by the U.S. Food and Drug Administration in 2010 to improve respiratory symptoms in CF patients with P. aeruginosa.[3][4][5] This guide provides a detailed technical overview of its mechanism, clinical efficacy, resistance pathways, and the experimental protocols used in its evaluation.

Pharmacology and Mechanism of Action

Aztreonam is a synthetic monocyclic β-lactam antibiotic (monobactam).[6] Its bactericidal activity results from the inhibition of bacterial cell wall synthesis.[7] The drug specifically binds to penicillin-binding protein 3 (PBP3) of Gram-negative bacteria like P. aeruginosa. This binding action inhibits the transpeptidation step of peptidoglycan synthesis, which is critical for maintaining the integrity of the bacterial cell wall. The disruption of cell wall synthesis ultimately leads to cell lysis and death.

The inhaled formulation, aztreonam lysine, was developed to replace the arginine salt used in the intravenous formulation, as arginine has been associated with airway inflammation with chronic inhalation.[2] The drug is administered as a 75 mg dose, reconstituted with 1 mL of 0.17% sodium chloride diluent, three times daily using the Altera® Nebulizer System.[8][9] Doses are recommended to be taken at least four hours apart in repeated cycles of 28 days on therapy followed by 28 days off.[8][9]

Clinical Efficacy

The efficacy of aztreonam lysine for inhalation has been established in several key Phase 3 clinical trials. The primary outcomes consistently demonstrated significant improvements in lung function, respiratory symptoms, and reductions in bacterial burden.

Table 1: Summary of Pivotal Phase 3 Clinical Trial Data for Aztreonam Lysine (AZLI)

| Study | Patient Population | Treatment Arms (28 Days) | Key Outcomes vs. Placebo | Citation(s) |

|---|---|---|---|---|

| AIR-CF1 | N=164; ≥6 years; FEV₁ 25-75% predicted | 1. AZLI 75 mg TID2. Placebo TID | CFQ-R Score: +9.7 points (p<0.001)FEV₁ % Predicted: +10.3% (p<0.001)Sputum P. aeruginosa Density: -1.45 log₁₀ cfu/g (p<0.001) | [10] |

| AIR-CF2 | N=211; ≥6 years; FEV₁ 25-75% predicted; ≥3 courses of inhaled tobramycin (B1681333) in prior year | 1. AZLI 75 mg BID/TID2. Placebo BID/TID | Time to next antibiotics: Increased by 21 days (p=0.007)CFQ-R Score: +5.01 points (p=0.02)FEV₁ % Predicted: +6.3% (p=0.001)Sputum P. aeruginosa Density: -0.66 log₁₀ cfu/g (p=0.006) |[2][11] |

In the AIR-CF1 study, a 28-day course of AZLI resulted in statistically significant improvements in respiratory symptoms, as measured by the Cystic Fibrosis Questionnaire-Revised (CFQ-R), and in pulmonary function.[10] The AIR-CF2 trial enrolled patients who were already frequent users of inhaled tobramycin and demonstrated that AZLI significantly delayed the time to the need for additional antipseudomonal antibiotics.[2][11]

Mechanisms of Resistance in P. aeruginosa

The emergence of resistance to aztreonam in P. aeruginosa is a clinical concern and is typically multifactorial, arising from spontaneous chromosomal mutations rather than horizontal gene transfer.[12] Key identified mechanisms include:

-

Enzymatic Degradation: The hyperproduction of chromosomally encoded AmpC β-lactamase is a primary mechanism.[13] Mutations in the regulatory gene ampR can lead to the overexpression of AmpC, which can then hydrolyze aztreonam.[13]

-

Efflux Pump Overexpression: P. aeruginosa possesses several multidrug efflux pumps that can actively transport antibiotics out of the cell.[14] Overexpression of the MexAB-OprM efflux pump, often caused by mutations in its regulatory genes mexR or nalD, has been shown to contribute to aztreonam resistance.[15][16]

-

Target Modification: While less common for aztreonam, alterations in the target PBP3 can reduce binding affinity, leading to resistance.

Experimental Protocols

Standardized and reproducible methodologies are critical for evaluating the efficacy and susceptibility of aztreonam.

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro activity. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for performing AST.

Protocol: Broth Microdilution MIC Testing

-

Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and dispensed into 96-well microtiter plates.

-

Antibiotic Dilution: Aztreonam is serially diluted (two-fold) across the wells of the plate to achieve a range of final concentrations (e.g., 0.5 to 64 µg/mL).[17] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Inoculum Preparation: P. aeruginosa isolates are cultured on an agar (B569324) plate. Colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.[18]

-

Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.[18] For slower-growing CF strains, readings may also be taken at 48 hours.[17]

-

MIC Determination: The MIC is defined as the lowest concentration of aztreonam that completely inhibits visible bacterial growth.[18] Results are read manually or with an automated plate reader. The parenteral susceptibility breakpoint for aztreonam against P. aeruginosa is ≤8 µg/mL.[19][20]

To better simulate the conditions of a CF lung infection, in vitro models using human airway cells are employed.

Protocol: P. aeruginosa Biofilm on CF Airway Epithelial Cells

-

Cell Culture: Human airway epithelial cells derived from CF patients are cultured to form a confluent monolayer on a suitable substrate.

-

Biofilm Formation: The epithelial cell monolayer is inoculated with a suspension of a P. aeruginosa clinical or laboratory strain (e.g., PAO1). The co-culture is incubated to allow for the formation of a mature biofilm on the cell surface.[21]

-

Antibiotic Treatment: The established biofilm is then treated with clinically relevant concentrations of aztreonam, either alone or in combination with other antibiotics like tobramycin.[21]

-

Quantification: After a set treatment period, the viability of the bacteria within the biofilm is quantified. This is typically done by disrupting the biofilm, serially diluting the bacterial suspension, and plating for colony-forming unit (CFU) counts.

-

Analysis: The reduction in CFU is calculated by comparing the treated biofilms to untreated controls. This model allows for the assessment of antibiotic efficacy against bacteria in a more physiologically relevant, sessile state.[21]

The design of pivotal clinical trials is crucial for establishing safety and efficacy for regulatory approval.

Protocol: Randomized Controlled Trial (based on AIR-CF1)

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study is designed.[10]

-

Patient Population: Inclusion criteria typically specify patients with a confirmed diagnosis of CF, age (e.g., ≥6 years), chronic P. aeruginosa infection confirmed by sputum culture, and a specific range of lung function (e.g., FEV₁ between 25% and 75% of predicted value).[10][22] Exclusion criteria often include recent use of other antipseudomonal antibiotics, infection with other specific pathogens like Burkholderia cepacia, and certain comorbidities.[22]

-

Randomization and Blinding: Eligible patients are randomly assigned in a 1:1 ratio to receive either aztreonam lysine for inhalation or a matching placebo.[10] Both patients and investigators are blinded to the treatment allocation.

-

Intervention: The treatment group receives 75 mg of aztreonam lysine via the specified nebulizer system three times daily for a 28-day period. The control group receives an identical-appearing placebo.[10] The use of a bronchodilator prior to each dose is standard.[8]

-

Endpoints and Assessments:

-

Primary Endpoint: A clinically meaningful outcome is pre-specified, such as the change from baseline in the respiratory domain score of the CFQ-R.[10]

-

Secondary Endpoints: These typically include the change from baseline in FEV₁ % predicted and the change in P. aeruginosa density in sputum (log₁₀ CFU/g).[10][11]

-

Safety Assessments: Adverse events are monitored and recorded throughout the study.[10]

-

-

Statistical Analysis: Appropriate statistical methods are used to compare the changes in endpoints between the treatment and placebo groups to determine if the observed differences are statistically significant.

Conclusion

Aztreonam lysine for inhalation represents a significant therapeutic option in the management of chronic P. aeruginosa infections in patients with cystic fibrosis. Its targeted delivery and proven clinical efficacy in improving lung function and quality of life underscore its value.[6] However, the potential for resistance development necessitates ongoing surveillance and a deep understanding of the underlying molecular mechanisms. The continued use of robust preclinical models and well-designed clinical trials is essential for optimizing its use and developing future respiratory anti-infective therapies.

References

- 1. Inhaled aztreonam lysine: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhaled Aztreonam Lysine for Chronic Airway Pseudomonas aeruginosa in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.cureus.com [assets.cureus.com]

- 4. Aztreonam Lysine Inhalation Solution in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhaled aztreonam lysine for cystic fibrosis pulmonary disease-related outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cayston (aztreonam inhalation) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Efficacy and safety of inhaled aztreonam lysine for airway pseudomonas in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhaled aztreonam lysine for chronic airway Pseudomonas aeruginosa in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vivo Development of Aztreonam Resistance in Meropenem-Resistant Pseudomonas aeruginosa Owing to Overexpression of the blaPDC-16 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Frontiers | A MexR Mutation Which Confers Aztreonam Resistance to Pseudomonas aeruginosa [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Reference Dilution Test Methods for Antimicrobial Susceptibility Testing of Pseudomonas aeruginosa Strains Isolated from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Pseudomonas aeruginosa Susceptibility Patterns and Associated Clinical Outcomes in People with Cystic Fibrosis following Approval of Aztreonam Lysine for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. In vitro evaluation of tobramycin and aztreonam versus Pseudomonas aeruginosa biofilms on cystic fibrosis-derived human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. International Safety and Efficacy Study of Aztreonam for Inhalation Solution (AZLI) in Cystic Fibrosis Patients With P. Aeruginosa [ctv.veeva.com]

Aztreonam-Lysine Resistance in Clinical Isolates: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aztreonam (B1666516), a monobactam antibiotic, is a critical therapeutic agent against infections caused by Gram-negative bacteria, including multidrug-resistant strains. Its stability against hydrolysis by metallo-β-lactamases (MBLs) makes it a valuable component of combination therapies, such as with the β-lactamase inhibitor avibactam (B1665839), to treat infections caused by carbapenem-resistant Enterobacterales (CRE). However, the emergence and dissemination of resistance mechanisms threaten its clinical efficacy. This guide provides an in-depth technical overview of the core mechanisms conferring resistance to aztreonam and aztreonam-avibactam in clinical isolates. We detail the enzymatic degradation, target site modifications, and alterations in membrane permeability that underpin resistance, present quantitative data from recent studies, outline key experimental protocols for resistance investigation, and provide visual diagrams of key pathways and workflows.

Core Resistance Mechanisms

Resistance to aztreonam in Gram-negative bacteria is a multifactorial phenomenon. Often, multiple mechanisms co-exist within a single clinical isolate, leading to high levels of resistance. The primary mechanisms can be categorized as:

-

Enzymatic Degradation: Hydrolysis of the aztreonam β-lactam ring by β-lactamase enzymes.

-

Target Site Modification: Alterations in Penicillin-Binding Protein 3 (PBP3), the primary target of aztreonam.

-

Reduced Drug Permeability: Decreased influx of the drug due to loss or modification of outer membrane porins.

-

Active Efflux: Increased expulsion of the drug from the cell via overexpression of efflux pumps.

The combination of aztreonam with avibactam (ATM-AVI) is designed to overcome enzymatic degradation by serine-β-lactamases.[1] Therefore, resistance to ATM-AVI often involves a combination of the other mechanisms or the presence of β-lactamases that are poorly inhibited by avibactam.

Enzymatic Degradation by β-Lactamases

While aztreonam is stable against MBLs (e.g., NDM, VIM, IMP), it is susceptible to hydrolysis by various serine-β-lactamases, including Extended-Spectrum β-Lactamases (ESBLs) and AmpC cephalosporinases.[2][3] Avibactam effectively inhibits most Class A (e.g., KPC, CTX-M) and Class C (AmpC) enzymes.[1] However, resistance can still emerge through:

-

Hyperproduction of β-Lactamases: Significant overexpression of enzymes like AmpC can overwhelm the inhibitor.[4][5]

-

Acquisition of β-Lactamases with Poor Avibactam Inhibition: Certain enzyme variants may not be effectively inhibited by avibactam. For example, some studies suggest avibactam inhibits PER-2 less effectively than other ESBLs.[4]

-

Specific Enzyme Variants: Certain variants, such as CMY-42 (an AmpC enzyme), have been shown to confer resistance to ATM-AVI, particularly when combined with PBP3 mutations.[1][2]

Caption: Logical relationships of β-lactamase hydrolysis and inhibition.

Target Site Modification: PBP3 Insertions

The primary target of aztreonam is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for bacterial cell division encoded by the ftsI gene.[6][7] A key mechanism of resistance is the acquisition of insertions of small amino acid sequences within PBP3.

-

Common Insertions: Four-amino-acid insertions, most commonly 'YRIK' or 'YRIN', after position 333 are frequently observed in resistant E. coli isolates.[4][8]

-

Impact: These insertions reduce the binding affinity of aztreonam to PBP3, leading to decreased susceptibility.[6] This mechanism alone may not confer full resistance but provides a background upon which other mechanisms, like enzyme production, can act to achieve clinically significant resistance levels.[1][9]

Reduced Drug Permeability & Active Efflux

To reach PBP3 in the periplasm, aztreonam must cross the outer membrane of Gram-negative bacteria, a process mediated by porin channels.[10][11]

-

Porin Loss: Mutations leading to premature stop codons or frameshifts in genes encoding major porins (e.g., OmpF, OmpC in E. coli; OmpK35, OmpK36 in K. pneumoniae) can significantly reduce the influx of aztreonam, contributing to resistance.[4][7][12]

-

Efflux Pump Overexpression: The AcrAB-TolC efflux pump is a major contributor to multidrug resistance.[12] Overexpression of this system, often due to mutations in regulatory genes like ramR, can actively pump aztreonam out of the periplasm, lowering its effective concentration at the target site.[12][13]

Caption: Aztreonam interaction with a Gram-negative bacterial cell.

Quantitative Data on Resistance Mechanisms

The prevalence and impact of these mechanisms vary by bacterial species and geographical location. The following tables summarize quantitative data from recent surveillance and mechanistic studies.

Table 1: Aztreonam-Avibactam (ATM-AVI) MICs Associated with Specific Resistance Mechanisms

| Organism | Resistance Mechanism(s) | ATM-AVI MIC (mg/L) | Reference(s) |

| Escherichia coli | PBP3 insertion (YRIK) + CMY-42 production | 16 | [1] |

| Escherichia coli | PBP3 insertion (YRIK) + CMY-42 overexpression | 128 | [1] |

| Escherichia coli | PBP3 insertion (YRIN) + KPC-21 production | 512 | [1] |

| Escherichia coli | PBP3 insertion + NDM-5 + OXA-48 | 32 | [4] |

| Klebsiella pneumoniae | DHA-1 production + AcrA overexpression + Truncated OmpK35/OmpK36 | 8-16 | [4] |

| Klebsiella pneumoniae | PER-2 production + Truncated OmpK35 | >32 | [4] |

| Enterobacter cloacae | AmpC overexpression (>570-fold) + CTX-M-15 | 16 | [5] |

Note: Avibactam concentration is fixed at 4 mg/L. The CLSI resistance breakpoint for aztreonam is ≥16 mg/L, which is commonly applied to ATM-AVI.[1]

Table 2: Prevalence of Resistance Mechanisms in Surveyed Clinical Isolates

| Study Population & Organism(s) | Resistance Mechanism | Prevalence | Reference(s) |

| 8787 Enterobacterales isolates (Europe, Asia, Latin America) | Met ATM-AVI MIC ≥4 mg/L criteria | 0.2% (17 isolates) | [4] |

| 11 E. coli with ATM-AVI MIC ≥4 mg/L | PBP3 insertion (YRIK or YRIN) | 100% (11/11) | [4] |

| 55 NDM- and NDM/OXA-48-producing Enterobacterales (Singapore) | Overall ATM-AVI Resistance (MIC ≥16 mg/L) | 13.7% | [9] |

| 32 NDM- and NDM/OXA-48-producing E. coli (Singapore) | ATM-AVI Resistance | 18.8% (6/32) | [9] |

| 7 NDM/OXA-48 dual-carbapenemase-producing E. coli (Singapore) | ATM-AVI Resistance | 57.1% (4/7) | [9] |

| 110 NDM- and OXA-producing E. coli (Germany) | ATM-AVI Resistance (>4 mg/L) | 13.6% (15/110) | [6] |

Experimental Protocols for Resistance Characterization

Investigating aztreonam resistance requires a combination of phenotypic and genotypic methods.

Caption: Experimental workflow for investigating aztreonam resistance.

Antimicrobial Susceptibility Testing (AST)

Principle: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.[14]

-

Drug Dilution: Prepare serial two-fold dilutions of aztreonam (and aztreonam with a fixed concentration of avibactam, typically 4 mg/L) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[8]

-

Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth. Results are interpreted based on established breakpoints (e.g., CLSI, EUCAST).[1]

Molecular Detection of β-Lactamase Genes

Principle: To identify the presence of specific genes encoding β-lactamases using the Polymerase Chain Reaction (PCR).

Methodology (Multiplex PCR):

-

DNA Extraction: Isolate high-quality genomic DNA from the clinical isolate.

-

Primer Design: Use validated primer sets designed to amplify conserved regions of various β-lactamase gene families (e.g., blaTEM, blaSHV, blaCTX-M, blaKPC, blaNDM, blaOXA-48).[15][16] Multiple primer pairs can be combined in a single "multiplex" reaction.[15]

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the multiplex primer set.

-

Add the extracted DNA template.

-

Perform thermal cycling:

-

-

Detection: Analyze the PCR products by agarose (B213101) gel electrophoresis. The size of the amplified DNA fragments indicates which β-lactamase genes are present.[17]

-

Sequencing: For definitive identification of the specific gene variant (e.g., CTX-M-15), the PCR product should be purified and sequenced.[18]

Analysis of PBP3 and Porin Genes

Principle: To identify mutations (insertions, frameshifts, premature stop codons) in the genes encoding the drug target (PBP3) and drug entry channels (porins).

Methodology (PCR and Sanger Sequencing):

-

DNA Extraction: Isolate genomic DNA from the test strain.

-

Gene Amplification: Amplify the entire coding sequence of the target genes (ftsI, ompF, ompC, ompK35, ompK36, etc.) using specific primers.

-

Purification and Sequencing: Purify the PCR products and send them for Sanger sequencing.

-

Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., from a susceptible reference strain) using bioinformatics software. Identify any nucleotide changes, insertions, or deletions and translate them to determine their effect on the amino acid sequence.

Efflux Pump Activity Assay

Principle: To phenotypically assess the contribution of efflux pumps to resistance by measuring the change in an antibiotic's MIC in the presence of an Efflux Pump Inhibitor (EPI).

Methodology (MIC Potentiation Assay):

-

EPI Selection: Choose a broad-spectrum EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP), which disrupts the energy source for many efflux pumps.[14][19]

-

MIC Determination: Perform broth microdilution AST for aztreonam as described in section 3.1.

-

Parallel MIC with EPI: Simultaneously, perform a second broth microdilution assay where a fixed, sub-inhibitory concentration of the EPI is added to all wells along with the serial dilutions of aztreonam.[14]

-

Analysis: Compare the MIC of aztreonam alone to the MIC of aztreonam in the presence of the EPI. A significant reduction (e.g., ≥4-fold) in the MIC in the presence of the EPI suggests that active efflux is a contributing mechanism of resistance.[14]

References

- 1. Aztreonam-avibactam: an option against carbapenem-resistant Enterobacterales with emerging resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Resistance to aztreonam-avibactam due to CTX-M-15 in the presence of penicillin-binding protein 3 with extra amino acids in Escherichia coli [frontiersin.org]

- 3. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Aztreonam-avibactam resistance rates and resistance mechanisms of NDM and NDM/OXA48-like dual-carbapenemase-producing Enterobacterales in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Multiple mechanisms mediate aztreonam-avibactam resistance in Klebsiella pneumoniae: Driven by KPC-2 and OmpK36 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medscape.com [medscape.com]

- 14. benchchem.com [benchchem.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Identification of beta-lactamase genes and molecular genotyping of multidrug-resistant clinical isolates of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fast and Accurate Large-Scale Detection of β-Lactamase Genes Conferring Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection and molecular characterization of β-lactamase genes in clinical isolates of Gram-negative bacteria in Southern Ecuador - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efflux Pump Inhibition Assay [bio-protocol.org]

An In-depth Technical Guide to Aztreonam Lysine: Structure, Activity, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aztreonam (B1666516) lysine (B10760008), a monobactam antibiotic with a unique spectrum of activity. The following sections detail its chemical structure, mechanism of action, antimicrobial activity with a focus on quantitative data, and relevant experimental protocols.

Chemical Structure and Formulation

Aztreonam is a synthetic monocyclic beta-lactam antibiotic. The inhaled formulation, aztreonam lysine, is a salt of aztreonam and L-lysine, which improves the drug's solubility and stability for nebulization.[1][2][3][4]

Chemical Name: L-Lysine, mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3- azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate][4]

Molecular Formula: C₁₉H₃₁N₇O₁₀S₂[1][3]

Molecular Weight: 581.6 g/mol [1][3]

Mechanism of Action

Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Aztreonam has a very high affinity for Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria.[6][7] The binding of aztreonam to PBP3 is a critical step that leads to the inhibition of septation during cell division, resulting in the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[7] Its affinity for PBPs of Gram-positive and anaerobic bacteria is poor, which explains its limited spectrum of activity.[5]

Antimicrobial Activity and Spectrum

Aztreonam is unique among β-lactams for its narrow spectrum of activity, which is primarily directed against aerobic Gram-negative bacteria.[5] It has no significant activity against Gram-positive bacteria or anaerobes. Its spectrum includes many members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[5][8]

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of aztreonam and aztreonam-avibactam against key Gram-negative pathogens, as indicated by Minimum Inhibitory Concentration (MIC) values. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: In Vitro Activity of Aztreonam against Pseudomonas aeruginosa

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Aztreonam | 8 | 32 | [9] |

| Aztreonam | 16 | >512 | [7] |

| Aztreonam | 4 | 16 | [8] |

Table 2: In Vitro Activity of Aztreonam and Aztreonam-Avibactam against Enterobacterales

| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Aztreonam | Enterobacterales | 0.12 | 64 | [9] |

| Aztreonam-Avibactam | Enterobacterales | ≤0.03 | 0.12 | [10] |

| Aztreonam-Avibactam | Carbapenem-Resistant Enterobacterales (CRE) | 0.25 | 0.5 | [11] |

| Aztreonam-Avibactam | Metallo-β-lactamase (MBL)-producing Enterobacterales | 0.12 | 0.5 | [11] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

The pharmacokinetic properties of aztreonam vary depending on the route of administration. Intravenous (IV) administration results in rapid distribution, while the inhaled formulation (aztreonam lysine) achieves high concentrations in the sputum with low systemic exposure.[2][5][12][13]

Table 3: Pharmacokinetic Parameters of Aztreonam

| Parameter | Intravenous Administration | Inhaled Administration (Aztreonam Lysine) | Reference |

| Bioavailability | N/A | <1% (systemic) | [5] |

| Peak Serum Concentration (Cmax) | 58-242 mg/L (dose-dependent) | 419 ng/mL (75 mg dose) | [5][12] |

| Time to Peak Concentration (Tmax) | End of infusion | ~1 hour | [5][12] |

| Elimination Half-life (t½) | 1.5 - 2.0 hours | ~2.1 hours | [12][14][15] |

| Volume of Distribution (Vd) | ~0.18 L/kg | Not reported | [14][15] |

| Protein Binding | ~56% | ~56% | [15][16] |

| Primary Route of Elimination | Renal | Renal (for absorbed fraction) | [2][13][15] |

Pharmacodynamics

Like other β-lactam antibiotics, aztreonam exhibits time-dependent bactericidal activity.[5][16][17] The key pharmacodynamic parameter that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC of the infecting organism (%fT>MIC).[14][17]

Mechanisms of Resistance

Bacterial resistance to aztreonam can emerge through several mechanisms:

-

β-Lactamase Production: Hydrolysis of the β-lactam ring by β-lactamase enzymes is a primary mechanism of resistance. While aztreonam is stable to some β-lactamases, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs) and some chromosomal β-lactamases.[18][19]

-

Alterations in Penicillin-Binding Proteins: Modifications in the structure of PBP3 can reduce the binding affinity of aztreonam, leading to decreased susceptibility.[20][21]

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of aztreonam into the periplasmic space where PBP3 is located.

-

Efflux Pumps: Active transport of aztreonam out of the bacterial cell by efflux pumps can prevent the drug from reaching its target concentration.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of aztreonam is determined using standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (as per CLSI/EUCAST guidelines):

-

Preparation of Inoculum: A standardized suspension of the test organism is prepared in a suitable broth, typically cation-adjusted Mueller-Hinton Broth (CAMHB), to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of aztreonam is prepared in CAMHB in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is the lowest concentration of aztreonam that completely inhibits visible growth of the organism.

For testing aztreonam in combination with a β-lactamase inhibitor like avibactam, a fixed concentration of the inhibitor (e.g., 4 mg/L for avibactam) is added to each well containing the serial dilutions of aztreonam.[22]

β-Lactamase Hydrolysis Assay

The stability of aztreonam to β-lactamases can be assessed by measuring its hydrolysis by purified enzymes or cell extracts.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method:

-

Sample Preparation: A solution containing a known concentration of aztreonam is prepared in a suitable buffer (e.g., Tris-d₁₁ at pH 7.5).[23]

-

Enzyme Addition: The β-lactamase enzyme is added to the aztreonam solution.[23]

-

NMR Data Acquisition: ¹H NMR spectra are acquired at regular intervals to monitor the disappearance of the aztreonam signal and the appearance of signals corresponding to the hydrolyzed product.[23]

-

Data Analysis: The rate of hydrolysis can be determined by quantifying the changes in the respective NMR signal intensities over time.

Spectrophotometric Method using a Chromogenic Substrate:

While not directly measuring aztreonam hydrolysis, this method assesses the activity of β-lactamases.

-

Reaction Mixture: A reaction mixture is prepared containing a chromogenic β-lactam substrate (e.g., nitrocefin) in a suitable buffer.

-

Enzyme Addition: The β-lactamase solution is added to the reaction mixture.

-

Measurement: The hydrolysis of the chromogenic substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time using a spectrophotometer.[24] The activity of the enzyme is proportional to the rate of change in absorbance.

Conclusion

Aztreonam lysine remains a valuable therapeutic option for the treatment of infections caused by susceptible Gram-negative bacteria, particularly in patients with cystic fibrosis. Its unique chemical structure confers a targeted spectrum of activity and a favorable safety profile in patients with β-lactam allergies. Understanding its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the mechanisms by which resistance can develop is crucial for its optimal clinical use and for the development of future antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and surveillance of this important antibiotic.

References

- 1. Aztreonam Lysine | C19H31N7O10S2 | CID 11204019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aztreonam lysine for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Susceptibility of Pseudomonas aeruginosa to aztreonam in comparison to other pseudomonas-active beta-lactam antibiotics and gentamicin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Activity of Aztreonam/Avibactam and Recently Approved β-Lactamase Inhibitor Combinations against Enterobacterales and Pseudomonas aeruginosa from Intensive Care Unit and Non-Intensive Care Unit Patients | MDPI [mdpi.com]

- 11. Aztreonam/avibactam activity against clinical isolates of Enterobacterales collected in Europe, Asia and Latin America in 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microbiology, safety, and pharmacokinetics of aztreonam lysinate for inhalation in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medscape.com [medscape.com]

- 14. Pharmacokinetics and pharmacodynamics of aztreonam administered by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of aztreonam. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Beta-lactamase stability and in vitro activity of aztreonam, with a comparison to 9 other beta-lactam antibiotics and gentamicin [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Mechanism and Kinetics of Aztreonam Hydrolysis Catalyzed by Class-C β-Lactamase: A Temperature-Accelerated Sliced Sampling Study. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 22. pfizerpro.ro [pfizerpro.ro]

- 23. New Delhi Metallo-β-Lactamase 1 Catalyzes Avibactam and Aztreonam Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Binding Affinity of Aztreonam Lysine to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aztreonam (B1666516) is a monobactam antibiotic with potent activity against a wide range of Gram-negative bacteria. Its efficacy is rooted in its high affinity for specific penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the binding affinity of aztreonam to various PBPs, with a focus on quantitative data, detailed experimental methodologies, and the mechanistic pathways of its action. Aztreonam lysine (B10760008), an inhaled formulation, is therapeutically employed for managing chronic pulmonary infections, particularly in cystic fibrosis patients. The active component, aztreonam, dictates the binding affinity to PBPs, and therefore, the data presented for aztreonam is directly applicable to the lysine salt formulation.

Quantitative Analysis of Aztreonam-PBP Binding Affinity

The binding affinity of aztreonam for various PBPs is a critical determinant of its antibacterial spectrum and potency. This affinity is commonly quantified by the 50% inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the PBP's activity. The lower the IC50 value, the higher the binding affinity.

Binding Affinity in Escherichia coli

Escherichia coli is a key model organism for studying the interaction of beta-lactam antibiotics with PBPs. Aztreonam exhibits a pronounced and selective affinity for PBP3 in E. coli.

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | PBP Selectivity |

| PBP1a | >1,000 | - |

| PBP1b | >1,000 | - |

| PBP2 | >1,000 | - |

| PBP3 | 0.063 | Selective |

| PBP4 | >1,000 | - |

| PBP5/6 | >1,000 | - |

| PBP7 | >1,000 | - |

| PBP8 | >1,000 | - |

Table 1: IC50 values of aztreonam for PBPs in live Escherichia coli strain DC2.

Semi-quantitative studies further corroborate the high and specific affinity of aztreonam for PBP3 in E. coli, with complete binding to PBP3 observed at a concentration of 0.1 µg/mL.[1] In contrast, complete binding to PBP1a required a significantly higher concentration of 10 µg/mL, while PBPs 1b, 2, 4, and 5/6 showed poor affinity, with complete binding only at concentrations greater than or equal to 100 µg/mL.[1]

Binding Affinity in Other Gram-Negative Bacteria

Aztreonam's high affinity for PBP3 is a consistent finding across various Gram-negative pathogens. This targeted action is fundamental to its spectrum of activity.

| Bacterial Species | Penicillin-Binding Protein (PBP) | Concentration for Complete Binding (µg/mL) |

| Pseudomonas aeruginosa | PBP3 | 0.1 |

| Proteus vulgaris | PBP3 | 0.1 |

| Enterobacter cloacae | PBP3 | 0.1 |

| Klebsiella pneumoniae | PBP3 | 0.1 |

Table 2: Concentration of aztreonam required for complete binding to PBP3 in various Gram-negative bacteria.[1]

It is important to note that while "complete binding" is a strong indicator of high affinity, it is a semi-quantitative measure. The IC50 values provide a more precise quantification of binding affinity.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Aztreonam exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is initiated by the specific binding and subsequent inactivation of essential PBPs.

The binding of aztreonam to the active site of PBP3 leads to the acylation of the enzyme, rendering it inactive.[2] This inactivation prevents the transpeptidation reaction, which is the final and crucial step in peptidoglycan cross-linking. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell elongation, filamentation, and ultimately, cell lysis and bacterial death.[1]

Experimental Protocols for Determining PBP Binding Affinity

The quantitative data presented in this guide are primarily derived from competitive binding assays. These assays are fundamental in assessing the affinity of a test compound (e.g., aztreonam) for PBPs by measuring its ability to compete with a labeled ligand for the PBP active site. A commonly used labeled ligand is Bocillin-FL, a fluorescent derivative of penicillin.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)

This method relies on the principle that an unlabeled antibiotic will compete with a fluorescently labeled penicillin for binding to PBPs. The reduction in the fluorescent signal from the labeled penicillin is proportional to the binding affinity of the test antibiotic.

References

Preclinical Profile of Aztreonam Lysine for Inhalation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies conducted on aztreonam (B1666516) lysine (B10760008) for inhalation (AZLI). It is designed to be a comprehensive resource, detailing the foundational in vitro and in vivo data that supported the clinical development of this therapy for chronic Pseudomonas aeruginosa lung infections in patients with cystic fibrosis (CF). This document summarizes key quantitative data in structured tables, outlines experimental methodologies, and provides visual representations of critical pathways and processes.

Introduction

Aztreonam is a monobactam antibiotic with potent, bactericidal activity specifically targeting Gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa. The development of an inhaled formulation, aztreonam lysine, was a strategic approach to deliver high concentrations of the antibiotic directly to the site of infection in the lungs, thereby maximizing efficacy while minimizing systemic exposure and associated toxicities. The lysine salt was chosen over the arginine salt used in the intravenous formulation to avoid the potential for airway inflammation associated with inhaled arginine.[1][2] The preclinical development program for AZLI was designed to establish its microbiological activity, pharmacokinetic profile, efficacy, and safety prior to human trials.

Mechanism of Action

Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP-3), an essential enzyme in Gram-negative bacteria responsible for the cross-linking of peptidoglycan chains during cell division. By binding to and inactivating PBP-3, aztreonam disrupts the integrity of the bacterial cell wall, leading to cell elongation, filamentation, and eventual lysis.

In Vitro Activity

Preclinical studies confirmed that the microbiological potency of aztreonam is retained after nebulization of the lysine formulation. Furthermore, the presence of CF sputum did not inhibit its bactericidal activity, a critical factor for efficacy in the CF lung environment.[3][4][5]

Minimum Inhibitory Concentrations (MIC)

The in vitro activity of aztreonam has been extensively tested against clinical isolates of P. aeruginosa. The following table summarizes the MIC distribution for a large collection of isolates from CF patients.

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa (CF Isolates) | 1240 | ≤2 | 32 |

| Data from Burns et al., as cited in VanDevanter & O'Riordan (2010)[5] |

Experimental Protocol: MIC Determination

Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Isolate Preparation: P. aeruginosa isolates are cultured on appropriate agar (B569324) plates overnight at 35-37°C.

-

Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, resulting in a concentration of approximately 1.5 x 108 CFU/mL. This suspension is then further diluted to achieve a final concentration of 5 x 105 CFU/mL in the test wells.

-

Antibiotic Dilution Series: A two-fold serial dilution of aztreonam is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of aztreonam that completely inhibits visible growth of the bacteria.

Preclinical Pharmacokinetics

Human Pharmacokinetic Parameters (75 mg Inhaled Dose in Adults with CF) [3]

| Parameter | Value |

| Median Sputum Concentration (10 min post-dose) | 383 µg/g |

| Plasma Cmax | 419 ng/mL |

| Plasma Tmax | 0.99 hours |

| Plasma Half-life (t1/2) | 2.1 hours |

The high sputum concentrations achieved far exceed the MIC90 for P. aeruginosa, supporting the rationale for inhaled delivery.[3]

Preclinical Efficacy in Animal Models

Detailed quantitative results from animal efficacy models for inhaled aztreonam lysine are not extensively published. However, the successful clinical development implies positive outcomes in relevant preclinical models of lung infection. A standard experimental workflow for assessing the efficacy of an inhaled antibiotic in a murine model of P. aeruginosa lung infection is described below.

Experimental Protocol: Murine Model of P. aeruginosa Lung Infection

-

Animal Model: C57BL/6 or BALB/c mice are commonly used.

-

Infection: Mice are anesthetized and infected via intratracheal or intranasal administration of a clinical isolate of P. aeruginosa (e.g., PAO1) at a concentration of 106-107 CFU per mouse.

-

Treatment: At a specified time post-infection (e.g., 2 hours), mice are placed in a whole-body exposure chamber and administered aerosolized aztreonam lysine via a nebulizer. Control groups receive aerosolized saline.

-

Endpoint Assessment: At various time points post-treatment (e.g., 24, 48, 72 hours), mice are euthanized. The lungs are aseptically removed, weighed, and homogenized.

-

Bacterial Load Quantification: Serial dilutions of the lung homogenates are plated on selective agar (e.g., Cetrimide agar). The plates are incubated, and the number of colony-forming units (CFU) per gram of lung tissue is calculated.

-

Data Analysis: The reduction in bacterial load in the treatment group is compared to the control group to determine efficacy.

Preclinical Toxicology

A comprehensive battery of toxicology studies would have been conducted to support the safety of inhaled aztreonam lysine. While specific data is not publicly detailed, these studies would have included:

-

Acute inhalation toxicity studies in rodents to determine the maximum tolerated dose.

-

Repeat-dose inhalation toxicity studies in at least two species (one rodent, one non-rodent, e.g., rats and dogs or non-human primates) for a duration relevant to the intended clinical use (e.g., 28 days).

-

Safety pharmacology studies to assess potential effects on the cardiovascular, respiratory, and central nervous systems.

-

Local tolerance studies to evaluate irritation at the site of administration (the respiratory tract).

-

Genotoxicity and reproductive toxicology studies as per regulatory requirements.

The favorable safety profile observed in long-term clinical trials suggests that no major, unexpected toxicities were identified in the preclinical program.[6]

Logical Framework for Clinical Progression

The preclinical data collectively provided a strong rationale for advancing aztreonam lysine for inhalation into clinical trials. The logical flow from preclinical findings to clinical investigation is illustrated below.

Conclusion

The preclinical evaluation of aztreonam lysine for inhalation established a solid foundation for its successful clinical development. Key in vitro studies demonstrated potent and specific activity against P. aeruginosa, which was not compromised by the challenging environment of the CF lung. Although detailed quantitative data from animal models are not extensively published, the progression through clinical trials and eventual regulatory approval confirm that the preclinical efficacy and safety studies met the required benchmarks. This technical guide has synthesized the available information to provide a comprehensive overview of the core preclinical science underpinning this important therapy.

References

- 1. Aztreonam lysine for inhalation solution: in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhaled Aztreonam Lysine for Chronic Airway Pseudomonas aeruginosa in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbiology, safety, and pharmacokinetics of aztreonam lysinate for inhalation in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical perspective on aztreonam lysine for inhalation in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Role of Inhalational Aztreonam Lysine in Lower Airway Infections in Cystic Fibrosis: An Updated Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Aztreonam Lysine in Lung Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam (B1666516) lysine (B10760008) for inhalation is a critical therapeutic agent for the management of chronic pulmonary infections, particularly in patients with cystic fibrosis (CF) colonized with Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of inhaled aztreonam lysine, focusing on its disposition and activity within the lung tissue. The information presented herein is intended to support further research and drug development efforts in the field of inhaled antimicrobial therapy.

Pharmacokinetics: Drug Disposition in the Lungs

The efficacy of inhaled aztreonam lysine is intrinsically linked to its ability to achieve and maintain therapeutic concentrations at the site of infection within the lungs. This section details the available quantitative data on aztreonam concentrations in various pulmonary compartments following inhalation.

Sputum Concentrations

Sputum serves as a surrogate matrix for assessing drug concentrations in the airways of patients with productive cough, such as those with CF. Following nebulization of aztreonam lysine, high concentrations are rapidly achieved in the sputum.

| Population | Dose | Time Post-Inhalation | Median Sputum Concentration (μg/g) | Reference |

| Adults with CF | 75 mg | 10 minutes | 383 | [1] |

| Adults with CF | 150 mg | 10 minutes | 879 | [1] |

| Adults with CF | 225 mg | 10 minutes | 985 | [1] |

| Adolescents with CF | 75 mg | 10 minutes | 324 | [1] |

| Adolescents with CF | 150 mg | 10 minutes | 387 | [1] |

| Adolescents with CF | 225 mg | 10 minutes | 260 | [1] |

| Adults with CF | 75 mg | 4 hours | 16 | [2] |

| Adults with CF | 150 mg | 4 hours | 36 | [2] |

| Adults with CF | 225 mg | 4 hours | 52 | [2] |

| Adolescents with CF | 75 mg | 4 hours | 2 | [2] |

| Adolescents with CF | 150 mg | 4 hours | 7 | [2] |

| Adolescents with CF | 225 mg | 4 hours | 8 | [2] |

| CF Patients (pooled data) | 75 mg (first dose) | 10 minutes | 726 (mean) | [3] |

Serum Concentrations

Systemic absorption of aztreonam following inhalation is minimal, which is a key advantage in reducing the risk of systemic side effects.

| Population | Dose | Parameter | Value | Reference |

| Adults with CF | 75 mg | Cmax (median) | 0.69 μg/mL | [4] |

| Adults with CF | 225 mg | Cmax (median) | 1.49 μg/mL | [4] |

| Adults with CF | 75 mg | Cmax (mean) | 419 ng/mL | [2] |

| Adults with CF | 75 mg | Tmax | ~1 hour | [2][5] |

| Adults with CF | 75 mg | t½ | 2.1 hours | [2] |

Bronchial Secretions and Bronchoalveolar Lavage (BAL) Fluid

Studies involving direct sampling from the lower respiratory tract provide valuable insights into drug concentrations at the epithelial surface. It is important to note that the following data is after intravenous administration, as specific data for inhaled aztreonam lysine in ELF is limited.

| Population | Dose | Sample Type | Concentration Range (mg/L) | Time of Measurement | Reference |

| Critically ill, intubated patients | 2 g IV bolus | Bronchial Secretions | 4.8 - 18.7 | Within 2 hours post-administration | [6] |

Protein Binding

The extent of protein binding can influence the amount of free, active drug available at the target site. In patients with CF, aztreonam protein binding in serum is lower than in healthy individuals.

| Population | Protein Binding (%) | Reference |

| Healthy Subjects (serum) | 51.5 ± 3.1 | [7] |

| CF Patients (serum) | 42.1 ± 2.7 | [7] |

| Infected Patients (serum) | 30 ± 8 | [8] |

Pharmacodynamics: Antimicrobial Activity in the Lungs

The pharmacodynamic profile of aztreonam is characterized by its bactericidal activity against susceptible Gram-negative bacteria, most notably P. aeruginosa.

Mechanism of Action

Aztreonam is a monobactam antibiotic that inhibits bacterial cell wall synthesis by binding with high affinity to penicillin-binding protein 3 (PBP3). This disruption of peptidoglycan synthesis leads to the formation of filamentous, non-dividing bacteria and eventual cell lysis.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of inhaled aztreonam lysine in improving clinical outcomes for CF patients with chronic P. aeruginosa infections.

| Study Population | Treatment | Outcome Measure | Improvement | Reference |

| CF patients (≥6 years) with moderate-to-severe lung disease | 75 mg AZLI TID for 28 days | FEV₁ % predicted | 10.3% increase vs. placebo | [9] |

| CF patients (≥6 years) with moderate-to-severe lung disease | 75 mg AZLI TID for 28 days | Sputum P. aeruginosa density | 1.45 log₁₀ cfu/g decrease vs. placebo | [9] |

| CF patients on frequent tobramycin (B1681333) inhalation | 75 mg AZLI BID or TID for 28 days | FEV₁ % predicted | 6.3% increase vs. placebo | [10] |

| CF patients on frequent tobramycin inhalation | 75 mg AZLI BID or TID for 28 days | Sputum P. aeruginosa density | 0.66 log₁₀ cfu/g decrease vs. placebo | [10] |

In Vitro Activity Against Biofilms

P. aeruginosa in the CF lung often exists in biofilms, which can confer increased resistance to antibiotics. In vitro studies have evaluated the activity of aztreonam against these biofilms.

In a co-culture model using CF-derived human airway epithelial cells, aztreonam (700 mg/L) reduced P. aeruginosa biofilm colony-forming units (CFU) by approximately 1 to 4 log units, depending on the bacterial strain.[7][11] The combination of aztreonam and tobramycin showed an additional reduction in CFU for some strains.[7][11] A dynamic in vitro biofilm model demonstrated that the combination of aztreonam and tobramycin was necessary to suppress the regrowth and resistance of hypermutable multidrug-resistant P. aeruginosa isolates.[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate PK and PD data is essential for the interpretation and replication of research findings.

Drug Administration and Sample Collection

A common experimental workflow for a clinical pharmacokinetic study of inhaled aztreonam lysine is outlined below.

-

Drug Product: Aztreonam lysine for inhalation solution (Cayston®) is supplied as a single-use vial containing 75 mg of lyophilized aztreonam, which is reconstituted with 1 mL of 0.17% sodium chloride diluent.[2]

-

Nebulizer System: The Altera® Nebulizer System, an eFlow technology-based device, is specifically indicated for the administration of aztreonam lysine.[12][13] It produces a mean particle size of 3.6 micrometers, which is optimal for deposition in the small airways, and delivers a 1 mL dose in approximately 2-3 minutes.[12][13]

-

Bronchoalveolar Lavage (BAL) for ELF Sampling: BAL is performed by instilling and then withdrawing aliquots of sterile normal saline into a lung segment.[14] The recovered BAL fluid is then centrifuged to separate the cellular components from the supernatant. The concentration of a dilutional marker, such as urea, is measured in both BAL fluid and plasma to calculate the volume of epithelial lining fluid (ELF) recovered.

Analytical Methodology: HPLC-MS/MS for Aztreonam Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for the sensitive and specific quantification of aztreonam in biological matrices. While specific parameters vary between laboratories, a general protocol is outlined below.

-

Sample Preparation:

-

Sputum: Sputum samples are often homogenized and then subjected to protein precipitation with an organic solvent such as acetonitrile (B52724).

-

BAL Fluid: BAL fluid samples may be diluted with saline and require minimal sample preparation beyond the addition of an internal standard.[15]

-

Serum/Plasma: Protein precipitation with acetonitrile is a common method for preparing serum or plasma samples.[15]

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is employed to separate aztreonam from endogenous matrix components.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for aztreonam and an internal standard are monitored.

-

Conclusion

Inhaled aztreonam lysine effectively delivers high concentrations of the antibiotic to the airways, leading to significant improvements in lung function and a reduction in bacterial load in patients with CF. The minimal systemic absorption enhances its safety profile. Further research is warranted to fully elucidate the pharmacokinetics of aztreonam lysine in the epithelial lining fluid and lung parenchyma following inhalation to optimize dosing strategies and further enhance its therapeutic benefits. The detailed methodologies and data presented in this guide provide a foundation for these future investigations.

References

- 1. Microbiology, safety, and pharmacokinetics of aztreonam lysinate for inhalation in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical perspective on aztreonam lysine for inhalation in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medscape.com [medscape.com]

- 4. Open label study of inhaled aztreonam for Pseudomonas eradication in children with cystic fibrosis: The ALPINE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aztreonam lysine for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of aztreonam and penetration into the bronchial secretions of critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Aztreonam in Healthy Subjects and Patients with Cystic Fibrosis and Evaluation of Dose-Exposure Relationships Using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of inhaled aztreonam lysine for airway pseudomonas in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhaled Aztreonam Lysine for Chronic Airway Pseudomonas aeruginosa in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro evaluation of tobramycin and aztreonam versus Pseudomonas aeruginosa biofilms on cystic fibrosis-derived human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhaled antibiotics in cystic fibrosis: what's new? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARI Pharma Receives Approval For Altera Nebulizer System - NS Medical Devices [nsmedicaldevices.com]

- 14. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Automated HPLC-MS/MS assay for the simultaneous determination of ten plasma antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Aztreonam Lysine for the Treatment of Chronic Pulmonary Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic pulmonary infections, particularly those caused by Pseudomonas aeruginosa, represent a significant challenge in patients with underlying respiratory conditions such as cystic fibrosis (CF). These infections are characterized by persistent inflammation, progressive lung damage, and the formation of antibiotic-tolerant biofilms.[1][2][3] Aztreonam (B1666516) lysine (B10760008) for inhalation (AZLI) is a specifically formulated monobactam antibiotic designed for targeted delivery to the lungs, offering a valuable therapeutic option for managing these chronic infections.[4][5][6][7][8] This technical guide provides an in-depth overview of aztreonam lysine, focusing on its mechanism of action, clinical efficacy, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its evaluation.

Mechanism of Action

Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[9] Its primary target is penicillin-binding protein 3 (PBP-3), an essential enzyme involved in the formation of the septum during bacterial cell division.[9] By binding with high affinity to PBP-3, aztreonam disrupts the cross-linking of peptidoglycan, leading to the formation of filamentous, non-viable bacterial cells and subsequent cell lysis.[9]

The monobactam structure of aztreonam, characterized by a single beta-lactam ring, confers a high degree of stability against many beta-lactamases, including metallo-beta-lactamases (MBLs), which are a common cause of resistance to other beta-lactam antibiotics.[9][10][11] This makes aztreonam particularly effective against many multidrug-resistant Gram-negative bacteria.[4][5][9] The lysine salt formulation was developed to improve the tolerability of the inhaled solution.[6]

Clinical Efficacy

Multiple clinical trials have demonstrated the efficacy of inhaled aztreonam lysine in patients with CF and chronic P. aeruginosa infection.[12][13][14] Treatment with AZLI has been shown to lead to significant improvements in respiratory symptoms, as measured by the Cystic Fibrosis Questionnaire-Revised (CFQ-R) Respiratory Scale, and pulmonary function, assessed by forced expiratory volume in one second (FEV1).[12][14][15] Furthermore, clinical studies have consistently shown a reduction in P. aeruginosa density in the sputum of treated patients.[12][14][15][16]

Long-term studies involving repeated courses of AZLI have indicated sustained clinical benefits, including improvements in lung function and weight, with each treatment cycle.[15] These studies also suggest that repeated exposure to AZLI does not lead to a sustained decrease in the susceptibility of P. aeruginosa.[15]

Pharmacokinetics and Pharmacodynamics

Inhaled administration of aztreonam lysine is designed to deliver high concentrations of the drug directly to the site of infection in the airways while minimizing systemic exposure.[4][5][17][18] Following nebulization, peak sputum concentrations of aztreonam are achieved rapidly, typically within 10 minutes.[4][17][18] In contrast, peak plasma concentrations are significantly lower and occur approximately one hour after inhalation.[4][17][18] Aztreonam is primarily excreted unchanged in the urine through active tubular secretion and glomerular filtration.[4][5][17]

The antibacterial activity of aztreonam is time-dependent, meaning its efficacy is best correlated with the duration of time that the drug concentration remains above the minimum inhibitory concentration (MIC) for the infecting pathogen.[4][5][17][19] The high local concentrations achieved with inhaled delivery help to maximize this time-dependent killing effect within the lungs.[20]

Data Presentation

Table 1: Summary of Clinical Efficacy Data for Aztreonam Lysine

| Endpoint | Study (Identifier) | Treatment Group | Placebo/Comparator Group | Outcome | Reference |

| Change in FEV1 (% predicted) | AIR-CF1 | +10.3% | - | Statistically significant improvement (p < 0.001) | [14] |

| Phase 2 Study | - | - | No statistically significant difference at Day 14; significant increase at Day 7 for subset with baseline FEV1 < 75% | [16] | |

| Change in CFQ-R Respiratory Score | AIR-CF1 | +9.7 points | - | Statistically significant improvement (p < 0.001) | [14] |

| AIR-CF3 | Improvement with each course | - | Sustained improvement over 18 months | [15] | |

| Change in P. aeruginosa Sputum Density (log10 CFU/g) | AIR-CF1 | -1.453 | - | Statistically significant reduction (p < 0.001) | [14] |

| Phase 2 Study | Statistically significant reduction at Days 7 and 14 (p < 0.001) | - | - | [16] | |

| AIR-CF3 | Reduction with each course | - | Benefits waned during off-therapy periods | [15] |

Table 2: Pharmacokinetic Parameters of Inhaled Aztreonam Lysine

| Parameter | Value | Notes | Reference |

| Time to Peak Sputum Concentration | ~10 minutes | - | [4][17][18] |

| Time to Peak Plasma Concentration | ~1 hour | - | [4][17][18] |

| Elimination Half-life (serum) | 1.5 +/- 0.4 hours | Following continuous IV infusion | [19] |

| Total Body Clearance | 6.1 +/- 1.2 L/h | Following continuous IV infusion | [19] |

| Primary Route of Excretion | Renal (active tubular secretion and glomerular filtration) | - | [4][5][17] |

Experimental Protocols

Protocol 1: In Vitro Model of Chronic Pseudomonas aeruginosa Infection of Bronchial Epithelial Cells

This protocol is adapted from methodologies described for studying prolonged bacterial infection of airway epithelial cells.[21][22]

-

Cell Culture:

-

Culture human bronchial epithelial cells (e.g., CF-BECs) on permeable supports (e.g., Transwell inserts).

-

Maintain cells at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium that mimics the in vivo airway.[1]

-

-

Bacterial Preparation:

-

Infection:

-

Endpoint Analysis:

-

Cell Viability: Assess epithelial cell viability using methods such as lactate (B86563) dehydrogenase (LDH) release assays or live/dead staining.

-

Inflammatory Response: Measure the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) from the basolateral medium using ELISA.[21][22][23]

-

Bacterial Load: Quantify the number of viable bacteria by plating serial dilutions of the apical wash.

-

Biofilm Formation: Visualize biofilm structure using techniques like scanning electron microscopy (SEM) or confocal laser scanning microscopy (CLSM).[1]

-

Protocol 2: Murine Model of Chronic Pseudomonas aeruginosa Lung Infection

This protocol is based on established agar (B569324) bead models of chronic respiratory infection.[24][25][26]

-

Preparation of Bacterial Beads:

-

Animal Infection:

-

Treatment:

-

Administer aztreonam lysine via inhalation (e.g., using a nose-only exposure chamber) or other relevant routes for the study design.

-

-

Outcome Assessment:

-

Bacterial Burden: At selected time points post-infection, euthanize the animals, homogenize the lungs, and determine the bacterial load by quantitative culture.

-

Histopathology: Fix and section lung tissue for histological analysis to assess inflammation and tissue damage.

-

Inflammatory Markers: Measure cytokine and chemokine levels in bronchoalveolar lavage (BAL) fluid or lung homogenates.

-

Protocol 3: Aztreonam Susceptibility Testing

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of aztreonam.[28][29]

-

Preparation of Inoculum:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the P. aeruginosa isolate.

-

-

Drug Dilution:

-

Prepare serial two-fold dilutions of aztreonam in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of aztreonam that completely inhibits visible bacterial growth.

-

Mandatory Visualization

Caption: Mechanism of action of aztreonam lysine.

Caption: Workflow for the in vitro chronic infection model.

Caption: Host inflammatory signaling in response to P. aeruginosa.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Frontiers | Pseudomonas aeruginosa in Chronic Lung Infections: How to Adapt Within the Host? [frontiersin.org]

- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Aztreonam Lysine for Inhalation [medscape.com]

- 6. Clinical perspective on aztreonam lysine for inhalation in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aztreonam (for inhalation solution) for the treatment of chronic lung infections in patients with cystic fibrosis: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Inhalational Aztreonam Lysine in Lower Airway Infections in Cystic Fibrosis: An Updated Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Aztreonam lysine? [synapse.patsnap.com]

- 10. A review of the pharmacokinetics and pharmacodynamics of aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. "Aztreonam Lysine Inhalation Solution in Cystic Fibrosis." by Claire Elson, Joel Mermis et al. [scholarlyexchange.childrensmercy.org]

- 14. Efficacy and safety of inhaled aztreonam lysine for airway pseudomonas in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An 18-month study of the safety and efficacy of repeated courses of inhaled aztreonam lysine in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A phase 2 study of aztreonam lysine for inhalation to treat patients with cystic fibrosis and Pseudomonas aeruginosa infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aztreonam lysine for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics and pharmacodynamics of aztreonam administered by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhaled aztreonam lysine: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A novel in vitro model to study prolonged Pseudomonas aeruginosa infection in the cystic fibrosis bronchial epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A novel in vitro model to study prolonged Pseudomonas aeruginosa infection in the cystic fibrosis bronchial epithelium | PLOS One [journals.plos.org]

- 23. Frontiers | Pseudomonas aeruginosa in chronic lung disease: untangling the dysregulated host immune response [frontiersin.org]

- 24. mdpi.com [mdpi.com]

- 25. In vivo evolution of antimicrobial resistance in a biofilm model of Pseudomonas aeruginosa lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. journals.asm.org [journals.asm.org]

- 28. Aztreonam-Avibactam Susceptibility Testing | AffiBIOTICS [affibiotics.com]

- 29. researchgate.net [researchgate.net]

Molecular Basis of Aztreonam's Stability to Beta-Lactamases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular principles underpinning the stability of the monobactam antibiotic, aztreonam (B1666516), against a broad range of bacterial β-lactamases. Understanding these mechanisms is crucial for the development of novel antimicrobial agents and strategies to combat antibiotic resistance.

Introduction: The Unique Position of Aztreonam

Aztreonam is a synthetic monocyclic β-lactam antibiotic with a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of penicillin-binding protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis, leading to cell filamentation and lysis.[3][4] A key feature that distinguishes aztreonam from other β-lactam antibiotics is its remarkable resistance to hydrolysis by many common β-lactamases.[3][4] This stability is intrinsic to its unique monobactam structure.

This document delves into the structural and chemical attributes of aztreonam that confer this stability, presents quantitative data on its interaction with various β-lactamases, details the experimental protocols used to ascertain these parameters, and clarifies the role of the lysine (B10760008) salt in its formulation.

The Molecular Architecture of Resistance

The stability of aztreonam to β-lactamase-mediated hydrolysis is not absolute but is significantly higher than that of many penicillins and cephalosporins. This resistance stems from a combination of steric and electronic factors inherent in its molecular structure.

Key Structural Features Conferring Stability:

-

Monocyclic β-Lactam Ring: Unlike bicyclic penicillins and cephalosporins, aztreonam possesses a standalone four-membered β-lactam ring.[3][4] This monocyclic nature alters the ring strain and conformation, making it a less favorable substrate for many β-lactamases.

-

N-Sulfonic Acid Group: The presence of a sulfonic acid moiety directly attached to the β-lactam nitrogen is a critical feature. This strongly electron-withdrawing group activates the β-lactam carbonyl for acylation of the target PBP3 but also influences its interaction with the active site of β-lactamases.

-

Side Chain Configuration: The specific stereochemistry and composition of the side chains attached to the β-lactam ring play a crucial role in preventing optimal binding within the active site of many β-lactamases.

Caption: Key structural elements of aztreonam contributing to its stability against β-lactamases.

Quantitative Analysis of Aztreonam-β-Lactamase Interactions

The interaction between aztreonam and various β-lactamases has been quantified through kinetic studies, determining parameters such as the Michaelis constant (Km), the catalytic rate constant (kcat), and the inhibition constant (Ki). These values provide a quantitative measure of aztreonam's stability.

Table 1: Kinetic Parameters of Aztreonam for Various β-Lactamases

| β-Lactamase (Class) | Organism | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) | Reference |

| Class A | |||||

| TEM-1 | E. coli | Efficiently Hydrolyzed | - | - | [5] |

| Class C | |||||

| AmpC | P. aeruginosa | Poorly Catalyzed | - | - | [5] |

| P99 | Enterobacter cloacae | 2 x 10-4 - 3 x 10-2 | Low | - | [6][7] |

| Class D | |||||